molecular formula C16H24N2O2 B8741531 (R)-tert-Butyl (1-phenylpiperidin-3-yl)carbamate

(R)-tert-Butyl (1-phenylpiperidin-3-yl)carbamate

Cat. No.: B8741531
M. Wt: 276.37 g/mol
InChI Key: AXNPXXNGNOMESU-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(Boc-amino)-1-phenyl-piperidine is a chemical compound that features a piperidine ring with a phenyl group and a Boc-protected amino group. The Boc group, or tert-butyloxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Boc-amino)-1-phenyl-piperidine typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, which then eliminates a carbonate ion to yield the Boc-protected amine .

Industrial Production Methods

In an industrial setting, the synthesis of ®-3-(Boc-amino)-1-phenyl-piperidine can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. Continuous flow reactors and solid acid catalysts can be employed to enhance efficiency and productivity .

Mechanism of Action

The mechanism of action of ®-3-(Boc-amino)-1-phenyl-piperidine primarily involves its role as a protected amine. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, such as enzymes or receptors, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(Boc-amino)-1-phenyl-piperidine is unique due to its piperidine ring structure, which imparts specific chemical properties and reactivity. The presence of the phenyl group further distinguishes it from other Boc-protected amines, influencing its interactions in chemical and biological systems .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl N-[(3R)-1-phenylpiperidin-3-yl]carbamate

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-13-8-7-11-18(12-13)14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3,(H,17,19)/t13-/m1/s1

InChI Key

AXNPXXNGNOMESU-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC=CC=C2

Origin of Product

United States

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